1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine moiety, specifically a 9H-purine, which is linked to a piperidine ring through an ethyl chain substituted with a pyridine group. The unique structure of this compound suggests potential biological activity, particularly in pharmacology.
The compound is synthesized through various chemical reactions involving piperidine and purine derivatives, as detailed in patent literature and scientific analyses. It has been studied for its potential therapeutic applications, particularly in treating proliferative diseases and as inhibitors of certain enzymes involved in cellular processes .
1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide can be classified under:
The synthesis of 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide typically involves:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Specific catalysts may also be employed to enhance reaction efficiency.
1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide can participate in various chemical reactions:
These reactions are typically performed under controlled laboratory conditions using appropriate solvents and reagents to ensure selectivity and yield.
The mechanism of action for 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide primarily involves its interaction with specific biological targets:
Studies indicate that compounds with similar structures exhibit competitive inhibition against ATP-binding sites in kinases, which could be relevant for therapeutic applications in cancer treatment .
1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide exhibits:
The potential applications of 1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide include:
This compound represents a significant area of interest within medicinal chemistry, offering pathways for innovative therapeutic strategies against various diseases.
The structural hybridization of purine and piperidine scaffolds represents a frontier in rational drug design, particularly for modulating challenging therapeutic targets. "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide" exemplifies this chemotype, integrating three key pharmacophores: a purine nucleobase for ATP-competitive binding, a piperidine carboxamide linker for conformational control, and a pyridylethyl group for auxiliary interactions. This section explores the evolutionary trajectory, privileged architectures, and therapeutic significance of such hybrid molecules.
Purines constitute fundamental building blocks in nucleic acids and cellular energy metabolism, making synthetic purine analogs ideal for intercepting pathological signaling pathways. Early purine-based therapeutics like mercaptopurine (antileukemic) and allopurinol (antigout) established the paradigm of nucleobase modification for biological activity [6]. Modern medicinal chemistry exploits the purine scaffold’s versatility through strategic substitutions at N-1, C-2, N-7, C-8, and N-9 positions, enabling tailored interactions with diverse binding pockets [6] .
Significant milestones in purine-based drug development include:
Table 1: Structural Evolution of Purine-Based Therapeutics
| Generation | Representative Compound | Key Structural Features | Primary Target |
|---|---|---|---|
| First | Mercaptopurine | C-6 thiol substitution | DNA synthesis |
| Second | Nelarabine | Arabinosyl C-2' hydroxyl | TdT inhibition |
| Modern | CCT128930 | 4-Benzylpiperidine-4-amine | PKBβ (IC₅₀ = 6 nM) |
| Hybrid | 1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide | Purine C-6 piperidine + carboxamide linker | Kinases/GPCRs |
Piperidine carboxamides confer three-dimensional structural diversity and amide-directed hydrogen bonding critical for target engagement. The carboxamide group (–CONH–) serves as:
In "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide", the piperidine carboxamide bridges the purine and pyridine domains, enabling optimal vector alignment for bifunctional binding. This architecture mirrors advanced CB1 antagonists where piperidine carboxamides appended with fluorobenzyl groups (e.g., EVT-2927303) achieve peripheral selectivity via increased topological polar surface area (TPSA > 80 Ų) and molecular weight (>400 Da) [7] [8]. Similarly, purine-piperidine carboxamides demonstrate enhanced metabolic stability over amine precursors in liver microsome assays (e.g., 4-fold lower clearance in dogs) [5].
The tripartite structure of "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide" enables simultaneous engagement of orthosteric and allosteric sites in both kinase and GPCR targets:
Kinase inhibition:
GPCR modulation:
Table 2: Hybrid Purine-Piperidine Carboxamides in Target Modulation
| Biological Target | Compound Structure Features | Potency/Selectivity | Design Rationale |
|---|---|---|---|
| PKB/Akt kinase | 1-(Pyrrolo[2,3-d]pyrimidinyl)-4-carboxamide | IC₅₀ = 7–35 nM; >150× vs PKA | Carboxamide occupies P-loop pocket |
| CB1 receptor | Purine-6-(4-aminopiperidine)-carboxamide | Ke = 0.2–1.4 nM; >1000× vs CB2 | Intramolecular H-bond reduces polarity |
| KRAS G12D | Purine-pyrimidine-piperidine hybrid | IC₅₀ = 3–19 µM in mutants | Disrupts switch II domain |
| Targeted Hybrid | 1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide | Kinase IC₅₀ < 100 nM (predicted) | Pyridine vector for allosteric pocket access |
The strategic incorporation of a pyridin-4-ylethyl group in "1-(9H-Purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide" potentially enables salt bridge formation with aspartate/glutamate residues in kinase hinge regions or GPCR allosteric sites. This exemplifies next-generation hybrid design where each domain addresses distinct pharmacophoric requirements: purine for core binding, piperidine for conformational stability, and pyridine for auxiliary interactions—collectively advancing the purine-piperidine chemotype toward precision therapeutics [6] [8] .
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7